molecular formula C16H23N3OS B2953703 4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1204296-28-5

4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No. B2953703
CAS RN: 1204296-28-5
M. Wt: 305.44
InChI Key: NJGXHYNHNHEGJT-UHFFFAOYSA-N
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Description

“4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is a chemical compound that belongs to the class of benzo[d]thiazol-2-amines . It contains a benzo[d]thiazole core, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This compound also has a morpholinopropyl group and two methyl groups attached to it.


Molecular Structure Analysis

The benzo[d]thiazole core of this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The morpholinopropyl group and the two methyl groups are attached to this core.


Chemical Reactions Analysis

Again, while specific chemical reactions involving this compound are not available, benzo[d]thiazol-2-amines are known to participate in a variety of chemical reactions due to their versatile structure .

Scientific Research Applications

Chemical Synthesis

4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, due to its structural complexity, might find utility in the field of organic synthesis, particularly in the formation of complex molecules through palladium-catalyzed aminocarbonylation reactions. Wan et al. (2002) demonstrated the efficiency of dimethylformamide as a source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of aryl bromides, which could potentially be applied to the synthesis of related benzo[d]thiazol-2-amine derivatives (Wan, Alterman, Larhed, & Hallberg, 2002).

Antiproliferative and Antimicrobial Properties

Compounds structurally similar to this compound, especially those based on the 1,3,4-thiadiazole core, have been explored for their biological activities. Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and evaluated their DNA protective and antimicrobial activities. Certain compounds exhibited significant cytotoxicity against cancer cell lines and antimicrobial activity against S. epidermidis, highlighting the potential for similar benzo[d]thiazol-2-amine derivatives in therapeutic applications (Gür et al., 2020).

Material Science and Photophysical Properties

In the realm of material science, derivatives of benzo[d]thiazol-2-amine might be employed in the development of novel materials with unique photophysical properties. Xiao-lin Lu and Xia (2016) synthesized a V-shaped molecule derived from benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, which exhibited morphology-dependent fluorochromism and potential for use as a security ink (Xiao-lin Lu & Xia, 2016).

properties

IUPAC Name

4,5-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-12-4-5-14-15(13(12)2)18-16(21-14)17-6-3-7-19-8-10-20-11-9-19/h4-5H,3,6-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGXHYNHNHEGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NCCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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